2-(Cycloheptylamino)acetamide

Description

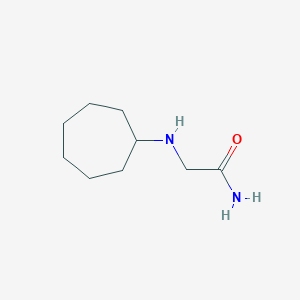

2-(Cycloheptylamino)acetamide is a synthetic acetamide derivative characterized by a cycloheptylamine moiety attached to the acetamide backbone. The cycloheptyl group, a seven-membered carbocycle, introduces steric bulk and hydrophobic properties, distinguishing it from smaller cycloalkyl analogs.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(cycloheptylamino)acetamide |

InChI |

InChI=1S/C9H18N2O/c10-9(12)7-11-8-5-3-1-2-4-6-8/h8,11H,1-7H2,(H2,10,12) |

InChI Key |

JRYLUOKTBYRPMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cycloalkyl-Substituted Acetamides

2-(Cyclopentylamino)acetamide

- Structure : Features a five-membered cyclopentyl ring instead of cycloheptyl.

- Applications : Widely available commercially (4 suppliers), often as hydrochloride salts for improved stability .

2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide

- Structure : Cyclohexyl group (six-membered ring) with a chlorophenyl substituent.

- Properties : The chloro group introduces electron-withdrawing effects, which may enhance binding to aromatic receptor sites. Molecular weight: 266.77 g/mol .

- Contrast : The cyclohexyl group balances hydrophobicity and ring strain, differing from the more flexible cycloheptyl moiety in the target compound.

N-[2-(Cycloheptylamino)ethyl] Sulfonamide Derivatives

- Structure: Cycloheptylamino group linked to sulfonamide via an ethyl chain.

Auxin-Like Acetamide Agonists ()

Compounds such as WH7 and compound 533 share the acetamide core but feature heterocyclic or chlorinated aromatic substituents:

- WH7 : Contains a triazolyl group, enabling interactions with auxin receptors.

- Compound 533: Substituted with dichlorophenoxy and methylpyridinyl groups, enhancing herbicidal activity.

- Comparison: The cycloheptyl group in 2-(Cycloheptylamino)acetamide lacks the electronegative substituents seen in these auxin mimics, suggesting divergent biological targets .

Hydroxyphenyl Acetamide Derivatives

- 2-(2-Hydroxyphenyl)acetamide sulfate : Synthesized and characterized via LC-HRMS/MS and NMR. A 2015 study initially misidentified its isomer (meta vs. ortho), highlighting the critical role of structural verification .

- Relevance: The hydroxyl group facilitates conjugation (e.g., sulfation), a property absent in this compound, which may limit metabolic pathways.

Physicochemical and Toxicological Data

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.